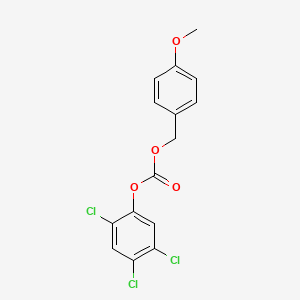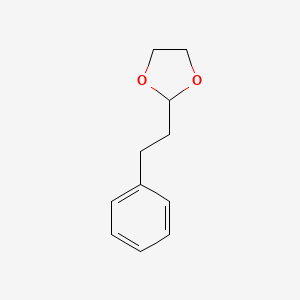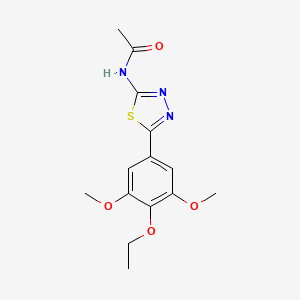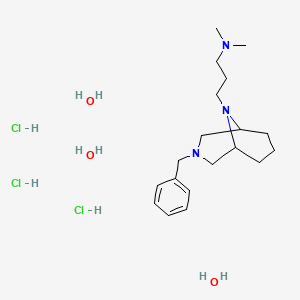
Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dibutylamino)phenyl)- typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.
Introduction of the Butyl and Cyano Groups: The butyl and cyano groups are introduced through alkylation and nitrile formation reactions.
Azo Coupling Reaction: The azo group is introduced by coupling the imidazole derivative with a diazonium salt derived from aniline.
Acetamide Formation: The final step involves the acylation of the azo compound with acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of nitroso and nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
It may be used in biological staining techniques due to its vivid color properties.
Medicine
Industry
Used in the production of dyes, pigments, and as an intermediate in various chemical processes.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(diethylamino)phenyl)
- Acetamide, N-(2-((1-butyl-4,5-dicyano-1H-imidazol-2-yl)azo)-5-(dimethylamino)phenyl)
Uniqueness
The unique combination of butyl, cyano, and dibutylamino groups in the compound provides distinct chemical and physical properties, making it suitable for specific applications in dyes and pigments.
Propiedades
Número CAS |
107689-03-2 |
|---|---|
Fórmula molecular |
C25H34N8O |
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
N-[2-[(1-butyl-4,5-dicyanoimidazol-2-yl)diazenyl]-5-(dibutylamino)phenyl]acetamide |
InChI |
InChI=1S/C25H34N8O/c1-5-8-13-32(14-9-6-2)20-11-12-21(22(16-20)28-19(4)34)30-31-25-29-23(17-26)24(18-27)33(25)15-10-7-3/h11-12,16H,5-10,13-15H2,1-4H3,(H,28,34) |
Clave InChI |
IUCPKGKRKZUBOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(N=C1N=NC2=C(C=C(C=C2)N(CCCC)CCCC)NC(=O)C)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


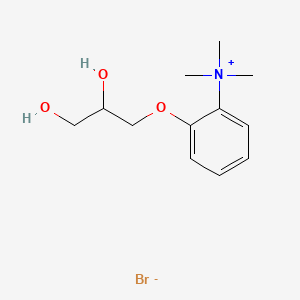
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

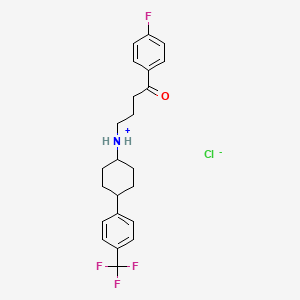
![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)
